4-Mercaptopyridine-2-carboxylic acid

Vue d'ensemble

Description

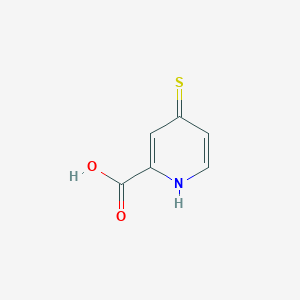

4-Mercaptopyridine-2-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of pyridine and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Mercaptopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous solution and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Mercaptopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted pyridine derivatives

Applications De Recherche Scientifique

4-Mercaptopyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Industry: The compound is used in the development of corrosion inhibitors and as a component in various chemical sensors

Mécanisme D'action

The mechanism of action of 4-Mercaptopyridine-2-carboxylic acid involves its ability to form strong bonds with metal ions and other electrophiles. This property makes it an effective ligand in coordination chemistry and a useful tool in the study of enzyme mechanisms. The compound can interact with thiol groups in proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercaptopyridine: Similar in structure but differs in the position of the mercapto group.

4-Mercaptopyridine: Lacks the carboxylic acid group present in 4-Mercaptopyridine-2-carboxylic acid.

2-Mercaptopyridine-3-carboxylic acid: Similar but with the carboxylic acid group in a different position

Uniqueness

This compound is unique due to the presence of both a mercapto group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and form strong interactions with metal ions and other electrophiles. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Activité Biologique

4-Mercaptopyridine-2-carboxylic acid (4-MPCA) is an organic compound notable for its dual functional groups: a thiol (-SH) and a carboxylic acid (-COOH). This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of 4-MPCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-MPCA has the molecular formula C₆H₅NO₂S and features a pyridine ring substituted with both a thiol group and a carboxylic acid group. The presence of these functional groups allows 4-MPCA to interact with various biological molecules, influencing enzyme activity and cellular signaling pathways.

The biological activity of 4-MPCA can be attributed to several mechanisms:

- Metal Ion Binding : The thiol group can form strong complexes with metal ions, which may influence the activity of metal-dependent enzymes. This property is particularly relevant in the context of chelation therapy for heavy metal detoxification.

- Antioxidant Properties : Preliminary studies suggest that 4-MPCA exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems .

- Enzyme Interaction : The compound's ability to interact with thiol-containing biomolecules suggests a role in modulating enzyme functions, which could lead to therapeutic applications in diseases involving oxidative stress or metal ion dysregulation .

Antioxidant Activity

Research indicates that 4-MPCA may have significant antioxidant properties. A study evaluating the compound's ability to scavenge free radicals demonstrated its potential to reduce oxidative damage in cellular models. This activity could have implications for treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Chelation Therapy

Due to its thiol group, 4-MPCA is being investigated for its potential as a chelating agent. It can bind to heavy metals such as lead and cadmium, facilitating their removal from biological systems. This property is particularly beneficial in developing treatments for heavy metal poisoning.

Enzyme Inhibition Studies

Recent investigations have focused on 4-MPCA's role as an inhibitor of specific enzymes. For instance, it has been studied as a potential inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a critical role in inflammatory processes. In vitro assays showed that modifications of the compound could yield potent inhibitors with IC50 values in the nanomolar range .

Case Studies

- Leukotriene A4 Hydrolase Inhibition : A study synthesized derivatives of 4-MPCA and evaluated their inhibitory effects on LTA4H. The results indicated that certain modifications significantly enhanced potency compared to standard inhibitors like captopril, suggesting that 4-MPCA derivatives could serve as novel anti-inflammatory agents .

- Metal Ion Interaction : Research demonstrated that 4-MPCA could effectively coordinate with pentacyanoferrates, altering their electronic properties and stability. This interaction highlights the compound's potential utility in studying metal ion interactions within biological systems .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging free radicals | Neuroprotection, anti-aging |

| Chelation | Binding heavy metals | Heavy metal detoxification |

| Enzyme inhibition | Modulating enzyme activity | Anti-inflammatory therapies |

Propriétés

IUPAC Name |

4-sulfanylidene-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)5-3-4(10)1-2-7-5/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUIRFYPVRFOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289007 | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-74-7 | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.